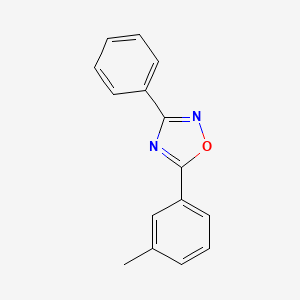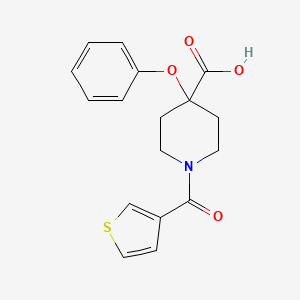![molecular formula C23H19N3O2 B5395326 3-[4-(benzyloxy)phenyl]-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B5395326.png)
3-[4-(benzyloxy)phenyl]-2-cyano-N-(3-pyridinylmethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(benzyloxy)phenyl]-2-cyano-N-(3-pyridinylmethyl)acrylamide is a chemical compound that has gained significant attention in the scientific research community due to its potential for various applications. This compound is commonly known as BPCA and is a derivative of acrylamide. BPCA is a white crystalline solid that is soluble in organic solvents and is used in various research applications.
科学的研究の応用
BPCA has been extensively studied for its potential applications in various scientific research areas. One of the most significant applications of BPCA is in the field of medicinal chemistry. BPCA has been found to exhibit potent anti-cancer activity against various cancer cell lines. It has also been found to inhibit the growth of tumor cells in animal models.
作用機序
The exact mechanism of action of BPCA is not fully understood. However, it is believed that BPCA exerts its anti-cancer activity by inhibiting the activity of protein kinases. Protein kinases play an essential role in regulating various cellular processes, including cell growth and division. BPCA is believed to inhibit the activity of protein kinases by binding to the ATP-binding site of the kinase.
Biochemical and Physiological Effects:
BPCA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. BPCA has also been found to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
BPCA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. BPCA is also soluble in organic solvents, making it easy to handle and use in various assays. However, BPCA has some limitations, including its limited solubility in aqueous solutions and its potential toxicity.
将来の方向性
There are several future directions for the study of BPCA. One potential direction is the development of BPCA derivatives with improved potency and selectivity for specific protein kinases. Another direction is the study of BPCA's potential in treating other diseases, such as autoimmune diseases and inflammatory disorders. Additionally, BPCA could be studied for its potential as a drug delivery system, as it has been shown to be able to cross the blood-brain barrier.
合成法
The synthesis of BPCA involves the reaction of 4-(benzyloxy)benzaldehyde and 3-pyridinemethanamine in the presence of acrylonitrile. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
特性
IUPAC Name |
(Z)-2-cyano-3-(4-phenylmethoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c24-14-21(23(27)26-16-20-7-4-12-25-15-20)13-18-8-10-22(11-9-18)28-17-19-5-2-1-3-6-19/h1-13,15H,16-17H2,(H,26,27)/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVSICVFDATNKI-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(/C#N)\C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5395243.png)
![3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5395253.png)
![8-(2,3-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5395264.png)
![1-methyl-1'-[3-(2-oxoazepan-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5395269.png)

![3-[{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propan-1-ol](/img/structure/B5395273.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5395280.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-2-ethylpiperidine](/img/structure/B5395305.png)
![3-[3-(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.4]non-7-yl)-3-oxopropyl]-4(3H)-quinazolinone](/img/structure/B5395313.png)


![4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5395331.png)
![6-(2-bromobenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5395338.png)